molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin

Cucurbit[7]uril--oxaliplatin

Cat. No.: B1265251
M. Wt: 1562.3 g/mol
InChI Key: OSXRTFYXDINGDM-KNCYCSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbit7uril–oxaliplatin is a supramolecular complex formed by the encapsulation of oxaliplatin, a platinum-based anticancer drug, within cucurbit7uril, a macrocyclic molecule. Cucurbit7uril is known for its ability to form host-guest complexes with various molecules, enhancing their stability and modulating their biological properties. The combination of cucurbit7uril and oxaliplatin aims to improve the efficacy and safety profile of the anticancer drug by leveraging the unique properties of the macrocyclic host .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cucurbit7uril–oxaliplatin involves the formation of a host-guest complex between cucurbit7uril and oxaliplatin. The process typically includes the following steps:

Industrial Production Methods: Industrial production of cucurbit7uril–oxaliplatin may involve scaling up the synthetic process while ensuring the purity and stability of the complex. This can be achieved through optimized reaction conditions, continuous monitoring, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Cucurbit7uril–oxaliplatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of the reaction is the cucurbit7uril–oxaliplatin complex, which exhibits enhanced stability and modulated biological properties compared to free oxaliplatin .

Comparison with Similar Compounds

Cucurbit7uril–oxaliplatin can be compared with other similar compounds, such as:

Properties

Molecular Formula

C50H58N30O18Pt+2

Molecular Weight

1562.3 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+)

InChI

InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1

InChI Key

OSXRTFYXDINGDM-KNCYCSARSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbit[7]uril--oxaliplatin
Reactant of Route 2
Cucurbit[7]uril--oxaliplatin
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Cucurbit[7]uril--oxaliplatin
Reactant of Route 4
Cucurbit[7]uril--oxaliplatin
Reactant of Route 5
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Cucurbit[7]uril--oxaliplatin
Reactant of Route 6
Reactant of Route 6
Cucurbit[7]uril--oxaliplatin

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